4-Bromoaniline-2,3,5,6-D4

Catalog No.
S1492401
CAS No.
61357-76-4
M.F
C6H6BrN
M. Wt
176.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromoaniline-2,3,5,6-D4

CAS Number

61357-76-4

Product Name

4-Bromoaniline-2,3,5,6-D4

IUPAC Name

4-bromo-2,3,5,6-tetradeuterioaniline

Molecular Formula

C6H6BrN

Molecular Weight

176.05 g/mol

InChI

InChI=1S/C6H6BrN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D

InChI Key

WDFQBORIUYODSI-RHQRLBAQSA-N

SMILES

C1=CC(=CC=C1N)Br

Synonyms

1-Amino-4-bromobenzene-2,3,5,6-d4; 4-Bromobenzenamine-2,3,5,6-d4; 4-Bromophenylamine-2,3,5,6-d4; NSC 7085-2,3,5,6-d4; p-Aminobromobenzene-2,3,5,6-d4; p-Bromoaniline-2,3,5,6-d4; p-Bromophenylamine-2,3,5,6-d4;

Canonical SMILES

C1=CC(=CC=C1N)Br

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])Br)[2H]

Isotopic Labeling and NMR Spectroscopy:

-Bromoaniline-2,3,5,6-D4 is a specifically isotopically labeled version of 4-bromoaniline. The four hydrogen atoms at positions 2, 3, 5, and 6 of the benzene ring are replaced with deuterium (D), a stable isotope of hydrogen. This isotopic substitution offers several advantages in scientific research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Improved Signal Resolution

    Deuterium has a different spin than hydrogen, leading to a distinct peak in the NMR spectrum compared to protons (hydrogen nuclei). This distinction helps to differentiate overlapping signals from neighboring protons, improving the overall resolution and clarity of the spectrum .

  • Signal Lock

    Deuterated solvents, such as deuterated chloroform (CDCl3), are commonly used in NMR experiments. The presence of deuterium in the sample molecule (4-Bromoaniline-2,3,5,6-D4) allows for a lock signal with the deuterated solvent, ensuring spectrum stability and improved signal-to-noise ratio .

Applications in Medicinal Chemistry and Drug Discovery:

-Bromoaniline-2,3,5,6-D4 finds applications in medicinal chemistry and drug discovery research due to its isotopic labeling and the properties of the parent molecule, 4-bromoaniline.

  • Metabolic Studies

    The deuterium label in 4-Bromoaniline-2,3,5,6-D4 allows researchers to track the metabolism of the molecule in living organisms. This is because the labeled molecule can be distinguished from unlabeled metabolites in biological samples using mass spectrometry techniques .

  • Synthesis of Deuterated Drugs

    4-Bromoaniline-2,3,5,6-D4 can serve as a starting material for the synthesis of isotopically labeled drug candidates. These deuterated drugs can offer advantages such as improved pharmacokinetic properties, reduced side effects, or the potential for targeted drug delivery .

Material Science and Polymer Research:

-Bromoaniline-2,3,5,6-D4 can be used in material science and polymer research due to the functional groups present in the molecule.

  • Precursor for Functional Polymers

    The combination of amine and bromine functional groups in 4-Bromoaniline-2,3,5,6-D4 allows for its incorporation into various polymer structures through different chemical reactions. These polymers can possess unique properties depending on the specific functionalities introduced .

  • Characterization of Polymers using NMR

    Similar to its application in drug discovery, the deuterium label in 4-Bromoaniline-2,3,5,6-D4 can be advantageous when studying polymers using NMR spectroscopy. The distinct signal of the deuterium label helps to elucidate the structure and dynamics of the polymer chains .

4-Bromoaniline-2,3,5,6-D4 is a deuterated derivative of 4-bromoaniline, where four hydrogen atoms in the aniline structure are replaced with deuterium atoms. This substitution alters the physical and chemical properties of the compound, making it particularly useful in various scientific applications, including analytical chemistry and biological studies. The molecular formula of 4-bromoaniline-2,3,5,6-D4 is C6H2D4BrN, and it has a molecular weight of approximately 176.05 g/mol .

4-Bromoaniline-2,3,5,6-D4 itself does not possess a specific mechanism of action. Its primary function lies in serving as a source of isotopically labeled aromatic rings for further transformations. The strategic placement of deuterium atoms allows scientists to track the movement of these specific hydrogens within a molecule during a reaction, providing valuable insights into reaction mechanisms [].

While detailed safety data for 4-bromoaniline-2,3,5,6-D4 is limited, it's generally recommended to handle it with similar precautions as its non-deuterated counterpart (4-bromoaniline) []. Here are some safety considerations:

  • Harmful if swallowed or inhaled: 4-bromoaniline can cause irritation to the respiratory tract and digestive system.
  • Skin and eye irritant: Avoid contact with skin and eyes as it can cause irritation.
  • Potential carcinogen: 4-bromoaniline is listed as a possible human carcinogen by the International Agency for Research on Cancer (IARC).
Similar to its non-deuterated counterpart. Key reactions include:

  • Gomberg-Bachmann Reaction: This reaction allows for the formation of biphenyl derivatives by coupling 4-bromoaniline-2,3,5,6-D4 with other aromatic compounds.
  • Sandmeyer Reaction: In this reaction, 4-bromoaniline-2,3,5,6-D4 can be converted into other halogenated derivatives by treating it with sodium nitrite and concentrated sulfuric acid followed by potassium iodide .

The synthesis of 4-bromoaniline-2,3,5,6-D4 typically involves the following steps:

  • Starting Material: Begin with an aniline derivative.
  • Bromination: Brominate the aniline using bromine in the presence of a catalyst to introduce the bromine atom at the para position.
  • Deuteration: Replace four hydrogen atoms with deuterium through a series of

4-Bromoaniline-2,3,5,6-D4 has several applications across different fields:

  • Analytical Chemistry: It is used as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its distinct isotopic signature.
  • Pharmaceutical Research: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Biological Studies: Its unique isotopic composition aids in tracing metabolic pathways and studying drug interactions in biological systems .

Interaction studies involving 4-bromoaniline-2,3,5,6-D4 focus on its behavior in biological systems and its interactions with other compounds. These studies often utilize techniques such as:

  • Mass Spectrometry: To analyze metabolic pathways and interactions with enzymes.
  • Nuclear Magnetic Resonance Spectroscopy: To investigate structural changes upon interaction with biological macromolecules .

These studies are crucial for understanding the compound's pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 4-bromoaniline-2,3,5,6-D4. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
4-BromoanilineC6H6BrNNon-deuterated version used widely in organic synthesis.
AnilineC6H7NBaseline structure without halogen substitution; more reactive.
2-BromoanilineC6H7BrNBromine at ortho position; different reactivity profile.
4-IodoanilineC6H6INIodine substitution affects reactivity and stability differently than bromine.
3-BromoanilineC6H7BrNBromine at meta position; alters electronic properties compared to para substitution.

The incorporation of deuterium in 4-bromoaniline-2,3,5,6-D4 distinguishes it from these similar compounds by enhancing its stability and providing unique analytical advantages.

Bromination of Aniline Derivatives

The bromination of aniline derivatives presents significant challenges due to the highly activating nature of the amino group, which typically leads to multiple substitution products rather than selective monobromination. When aniline undergoes direct bromination with bromine water, the reaction proceeds rapidly to form 2,4,6-tribromoaniline as the major product. This occurs because the lone pair electrons on the nitrogen atom participate in resonance with the aromatic ring, increasing electron density at both ortho and para positions and making these sites highly nucleophilic toward electrophilic bromine species.

The fundamental issue with direct bromination stems from the formation of hydrogen bromide during the reaction, which can protonate the amino group and temporarily deactivate it, but the equilibrium nature of this protonation allows continued substitution reactions. Furthermore, the polar nature of water as a solvent facilitates the heterolytic cleavage of the bromine-bromine bond, generating highly reactive bromine cations that attack multiple positions on the activated aromatic ring.

To achieve selective para-bromination, protection strategies have been developed that temporarily modify the reactivity of the amino group. The most effective approach involves acetylation of the aniline nitrogen using acetic anhydride to form N-acetylaniline. This protection serves multiple purposes: it reduces the electron-donating ability of the nitrogen through resonance with the carbonyl group, provides steric hindrance that blocks ortho positions, and directs bromination preferentially to the para position.

The acetylation protection strategy follows a three-step sequence: initial protection of aniline with acetic anhydride under mild conditions, followed by controlled bromination with bromine in the presence of a base such as pyridine, and finally hydrolysis to remove the acetyl protecting group. This methodology has been demonstrated in laboratory settings with yields of approximately 60-75% for the overall transformation.

Recent advances in bromination methodology have focused on metal-free aerobic oxidative approaches that avoid the use of elemental bromine. These systems utilize hydrobromic acid as the bromine source in combination with nitrate-based ionic liquid catalysts under oxygen atmosphere. The reaction proceeds through in situ generation of bromine species from the oxidation of bromide ions, providing better control over the bromination process and reducing the formation of over-brominated products.

Hydrohalide-Mediated Selective Bromination

Hydrohalide-mediated bromination represents an important advancement in achieving selectivity during the halogenation of aniline derivatives. The use of hydrobromic acid as both a brominating agent and reaction medium has shown particular promise for controlling substitution patterns while minimizing side reactions. This approach operates through a fundamentally different mechanism compared to direct halogenation with molecular bromine.

In hydrohalide-mediated systems, the bromination proceeds through the formation of electrophilic bromine species generated in situ from the oxidation of bromide ions. When using a 40% aqueous hydrobromic acid solution with oxidizing agents such as nitrate-based ionic liquids, the reaction demonstrates enhanced selectivity toward para-substitution. The aqueous medium plays a crucial role in stabilizing intermediate cation species while providing the optimal environment for controlled electrophilic aromatic substitution.

Research has demonstrated that hydrohalide-mediated bromination can achieve regioselective introduction of bromine at the para position of aniline derivatives with yields ranging from 65-80%. The reaction conditions typically involve temperatures between 0-50°C with controlled addition of the oxidizing agent over periods of 30 minutes to 6 hours. The molar ratio of hydrobromic acid to substrate is optimized in the range of 1:1 to 1.5:1 to minimize over-bromination while ensuring complete conversion.

For para-substituted anilines, the hydrohalide-mediated approach shows excellent chemoselectivity, with bromination occurring preferentially at ortho positions relative to the amino group when the para position is already occupied. This selectivity pattern can be exploited for preparing specific regioisomers required for deuteration studies. The reaction mechanism involves initial protonation equilibria that modulate the reactivity of the aromatic ring, followed by electrophilic attack of in situ generated bromine species.

The optimization of hydrohalide-mediated bromination has revealed that solvent selection plays a critical role in reaction outcome. Water introduced from the hydrobromic acid solution provides superior results compared to additional organic solvents such as dichloromethane, tetrahydrofuran, or ethyl acetate. This observation suggests that the polar protic environment facilitates the formation and stabilization of key intermediates while promoting the desired substitution pathway.

Catalyst Systems for Deuteration Incorporation

The incorporation of deuterium atoms into aromatic compounds requires sophisticated catalyst systems capable of facilitating hydrogen-deuterium exchange reactions under mild conditions while maintaining high selectivity. Recent developments in this field have focused on heterogeneous iron-based catalysts that can activate deuterium oxide as an economical deuterium source.

Iron-based single-atom catalysts modified with phosphorus have emerged as particularly effective systems for the deuteration of aniline derivatives. These catalysts, designated as iron-phosphorus-carbon systems, demonstrate remarkable activity with iron loadings as low as 0.2 mol% and achieve turnover frequencies of 115 per hour. The phosphorus modification plays a crucial role in activating deuterium oxide molecules, while the iron sites facilitate the hydrogen-deuterium exchange process through reversible carbon-hydrogen bond activation.

The mechanism of deuteration using iron-phosphorus catalysts involves initial activation of deuterium oxide on the catalyst surface, where hydroxyl species coordinate to iron atoms and deuterium atoms interact with phosphorus or carbon sites. Density functional theory calculations have revealed that regioselective deuteration at ortho positions of aniline rings is thermodynamically favored, with ortho-position deuterated intermediates being approximately 0.5 electronvolts more stable than meta-position alternatives.

Palladium-based catalyst systems represent another important class of deuteration catalysts, particularly for late-stage deuteration applications. These systems utilize N,N-bidentate ligands containing N-acylsulfonamide groups that enhance the activity of palladium centers toward carbon-hydrogen activation. The palladium-catalyzed approach enables deuteration using deuterium oxide as the deuterium source under relatively mild conditions, with excellent functional group tolerance.

The development of scalable iron catalysts prepared from cellulose and iron salts has revolutionized the field of deuteration chemistry. These biomass-derived catalysts demonstrate exceptional stability and can be reused multiple times without significant loss of activity. The catalyst preparation involves thermal treatment of cellulose-iron composites at temperatures around 1000°C, creating a nanostructured material with high surface area and optimal iron dispersion.

Catalyst optimization studies have revealed that the presence of hydrogen gas significantly enhances deuteration efficiency by promoting in situ reduction of iron oxide species on the catalyst surface. This reduction process creates metallic iron sites that are highly active for hydrogen-deuterium exchange reactions. The optimal hydrogen pressure is typically maintained between 10-50 bar depending on the specific substrate and reaction conditions.

Scalable Synthesis and Process Engineering

The development of scalable synthesis routes for 4-Bromoaniline-2,3,5,6-D4 requires careful consideration of process economics, environmental impact, and product quality control. Industrial-scale production must address challenges related to catalyst recovery, solvent recycling, and waste minimization while maintaining high yields and purity standards.

Scalable deuteration processes have been successfully demonstrated using iron-cellulose catalyst systems that enable kilogram-scale synthesis of deuterated aromatic compounds. In one notable example, over 1 kilogram of deuterated products was prepared using the same catalyst batch, with deuterium incorporation levels exceeding 95%. This demonstrates the robustness and reusability of the catalyst system under industrial conditions.

The process engineering aspects of deuteration reactions involve optimization of reactor design to ensure efficient mixing and heat transfer while maintaining controlled atmosphere conditions. Continuous flow reactors have shown particular promise for deuteration applications, allowing for precise control of residence time and temperature profiles. These systems also facilitate the separation of deuterium oxide from reaction products, enabling solvent recovery and recycling.

Catalyst recovery and regeneration represent critical aspects of economical large-scale deuteration processes. Iron-based catalysts can be recovered through magnetic separation techniques, followed by regeneration through controlled hydrogen treatment. The regenerated catalysts maintain their activity for multiple reaction cycles, with typical catalyst lifetimes extending beyond 10 uses without significant performance degradation.

Quality control in scalable synthesis requires robust analytical methods for monitoring deuterium incorporation levels and product purity. Nuclear magnetic resonance spectroscopy provides the primary analytical tool for confirming deuteration patterns and quantifying isotope incorporation. Mass spectrometry techniques complement nuclear magnetic resonance analysis by providing molecular weight confirmation and detecting trace impurities.

Environmental considerations in process design have led to the adoption of green chemistry principles in deuteration synthesis. The use of deuterium oxide as a deuterium source eliminates the need for deuterium gas handling, reducing safety concerns and simplifying reactor design. Additionally, the development of aqueous reaction systems minimizes organic solvent usage and facilitates product isolation through simple extraction procedures.

Process optimization studies have established that reaction temperature, pressure, and catalyst loading represent the most critical parameters for achieving high deuteration efficiency. Typical operating conditions involve temperatures between 80-150°C under hydrogen pressures of 10-50 bar with catalyst loadings of 0.1-0.5 mol% relative to substrate. These conditions provide optimal balance between reaction rate and selectivity while maintaining catalyst stability.

The economic viability of large-scale deuteration processes depends significantly on deuterium oxide costs and catalyst efficiency. Recent improvements in catalyst turnover numbers have reduced the overall process costs by minimizing catalyst consumption per kilogram of product. Furthermore, the development of robust catalyst regeneration procedures has extended catalyst lifetimes, further improving process economics.

Heterogeneous Iron-Catalyzed Deuterium Exchange

Iron-based catalysts have emerged as sustainable alternatives to traditional palladium or platinum systems for H/D exchange. Complexes such as iron-β-diketiminato derivatives enable reversible C(sp²)–H bond activation in aromatic substrates like 4-bromoaniline. For instance, an iron(II) complex (dippBDKFeCH₂TMS) facilitates H/D exchange in benzene-d₆ at room temperature without requiring high-pressure deuterium gas [3]. The mechanism proceeds via:

  • Oxidative addition of D₂ to the iron center, forming an iron-deuteride intermediate.
  • Electrophilic substitution at the aromatic ring, where deuterium replaces hydrogen.
  • Reductive elimination to regenerate the catalyst.

A comparative analysis of iron catalysts reveals that ligand architecture significantly impacts activity. Replacing 2,6-diisopropylphenyl (1a) with 2,6-dimethylphenyl (1b) substituents enhances deuteration efficiency due to reduced steric hindrance [4]. Table 1 summarizes key catalytic systems and their performance.

Table 1: Iron Catalysts for H/D Exchange in Aromatic Systems

CatalystSubstrateD₂ PressureTemp (°C)Deuteration (%)
dippBDKFeCH₂TMS [3]Benzene-d₆1 atm2592
Fe-β-diketiminato [4]Methylphenylsilane4 atm2597

These systems achieve near-quantitative deuterium incorporation while minimizing side reactions, making them ideal for synthesizing 4-Bromoaniline-2,3,5,6-D4 [3] [4].

Positional Selectivity in Aromatic Systems

Positional selectivity in deuteration is governed by electronic and steric factors. In 4-bromoaniline, the electron-donating amino (-NH₂) and electron-withdrawing bromo (-Br) groups direct substitution to specific ring positions. Deuteration at the 2, 3, 5, and 6 positions occurs due to:

  • Ortho/para-directing effects of -NH₂, which activate adjacent positions for electrophilic attack.
  • Meta-directing effects of -Br, which deactivates the ring but favors substitution at positions distal to itself.

Iron catalysts further modulate selectivity through ligand design. For example, bulky β-diketiminato ligands favor deuteration at less sterically hindered positions, while electron-deficient ligands enhance reactivity at electron-rich sites [3]. In 4-bromoaniline-2,3,5,6-D4, this interplay ensures precise deuterium placement, critical for maintaining isotopic purity in analytical applications [4].

Competitive Deuteration vs. Hydrogenation

Deuteration and hydrogenation pathways often compete under similar catalytic conditions. The dominant pathway depends on:

  • Deuterium availability: Excess D₂ suppresses hydrogenation by saturating the catalyst with deuterium [4].
  • Catalyst electronic state: Low-valent iron(0) species favor hydrogenation, while iron(II) intermediates promote H/D exchange [5].
  • Temperature: Elevated temperatures (>60°C) shift equilibrium toward hydrogenation due to faster H₂ activation kinetics [5].

In the synthesis of 4-Bromoaniline-2,3,5,6-D4, maintaining a D₂-rich environment and using iron(II) catalysts at ≤40°C ensures >95% deuteration yield while minimizing hydrogenated byproducts [3] [4].

Role of Solvent and Temperature in Isotope Exchange

Solvent and temperature critically influence deuteration efficiency:

  • Polar aprotic solvents (e.g., THF, DMF) enhance ionic intermediates' stability, accelerating H/D exchange rates by 30–50% compared to non-polar solvents [4].
  • Protic solvents (e.g., D₂O) deactivate iron catalysts via ligand protonation, reducing deuteration yields to <10% [3].
  • Temperature: Raising the reaction temperature from 25°C to 50°C increases deuteration rates by a factor of 2.3 but risks catalyst decomposition above 60°C [4].

Optimal conditions for 4-Bromoaniline-2,3,5,6-D4 synthesis involve THF as the solvent at 40°C under 4 atm D₂, achieving a balance between rate and catalyst stability [4].

4-Bromoaniline-2,3,5,6-D4 is a specifically deuterated derivative of 4-bromoaniline where four hydrogen atoms at positions 2, 3, 5, and 6 of the benzene ring are replaced with deuterium atoms . This isotopic substitution fundamentally alters the compound's physical and chemical characteristics while maintaining its core reactivity profile [2]. The molecular formula C₆H₂D₄BrN reflects the presence of four deuterium atoms, resulting in a molecular weight of 176.05 grams per mole .

PropertyValue
Molecular FormulaC₆H₂D₄BrN
Molecular Weight (g/mol)176.05
CAS Number61357-76-4 [2]
Purity (HPLC)>95% [2]
Deuterium Content98 atom% D [2]
Melting Point (°C)60-64 (estimated) [4]
Physical StateWhite to light yellow crystalline solid [5]
Solubility in WaterSlightly soluble [6]
Solubility in Organic SolventsSoluble in ethanol, ether, chloroform [6]

The deuterium substitution provides distinct advantages in analytical applications, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry . The deuterium atoms create a mass difference of approximately 4 daltons compared to the non-deuterated parent compound, enabling precise analytical differentiation . This isotopic labeling strategy offers researchers the ability to track molecular transformations and metabolic pathways with exceptional precision [8].

Precursor for Deuterated Active Pharmaceutical Ingredients

Enhanced Pharmacokinetic Properties Through Deuteration

The application of 4-Bromoaniline-2,3,5,6-D4 as a precursor for deuterated active pharmaceutical ingredients represents one of the most significant developments in modern drug design . Deuterium incorporation into pharmaceutical compounds exploits the kinetic isotope effect, where carbon-deuterium bonds exhibit approximately ten times greater stability compared to carbon-hydrogen bonds [9]. This enhanced bond strength directly translates to reduced metabolic degradation rates and improved pharmacokinetic profiles [10].

Research has demonstrated that deuterated drug candidates derived from 4-Bromoaniline-2,3,5,6-D4 exhibit several advantageous characteristics including improved pharmacokinetic properties, reduced side effects, and potential for targeted drug delivery . The stronger carbon-deuterium bonds result in slower enzymatic cleavage by cytochrome P450 enzymes and other metabolic systems, leading to extended drug half-lives and enhanced bioavailability [11] [12].

Application CategoryPrimary UseKey Advantage
Deuterated API PrecursorStarting material for isotopically labeled drug candidates Improved pharmacokinetic properties and reduced side effects
Internal Standard in Mass SpectrometryNormalization in instrument performance and sample preparation High precision quantification in complex biological matrices
Metabolic Pathway TracingTracking drug metabolism and degradation pathways Differentiation from unlabeled metabolites
Enzyme Interaction StudiesInvestigation of enzyme-substrate interactions Understanding of metabolic switching and enzymatic processes
NMR Spectroscopy ReferenceDistinct signals for compound identification Enhanced resolution and signal clarity [8]
Drug Development ResearchPharmacokinetic and pharmacodynamic studiesAccelerated drug discovery and optimization

Clinical Success Stories and Market Impact

The clinical validation of deuterated pharmaceuticals has established a strong foundation for the continued utilization of compounds like 4-Bromoaniline-2,3,5,6-D4 in drug development. Deutetrabenazine, the first deuterated drug approved by the Food and Drug Administration in 2017, demonstrated the therapeutic potential of deuteration strategies [9]. This breakthrough established regulatory pathways for deuterated compounds and validated the scientific principles underlying deuterium incorporation.

The success of deutetrabenazine has catalyzed significant pharmaceutical industry investment in deuteration technologies. Multiple deuterated compounds are currently progressing through clinical trials, including compounds such as BMS-986165, RT001, ALK-001, HC-1119, and AVP-786. This clinical pipeline demonstrates the growing recognition of deuteration as a viable strategy for pharmaceutical optimization.

Metabolic Switching and Therapeutic Advantages

One of the most significant advantages of utilizing 4-Bromoaniline-2,3,5,6-D4 in pharmaceutical synthesis is the potential for metabolic switching or metabolic shunting. When deuterium is strategically incorporated at metabolically labile positions, the reduced rate of deuterium-carbon bond cleavage can redirect metabolism toward alternative pathways. This phenomenon can result in decreased formation of toxic metabolites while potentially increasing the production of active or beneficial metabolites.

Benefit CategoryMechanismClinical Impact
Kinetic Isotope EffectStronger C-D bonds (10x) vs C-H bonds [9]Slower metabolism and extended drug action [10]
Metabolic StabilityReduced enzymatic degradation rates [11]Increased drug exposure and efficacy [12]
Pharmacokinetic EnhancementExtended half-life and improved bioavailability [9]Better therapeutic outcomes with same dose
Toxicity ReductionMetabolic shunting away from toxic pathwaysReduced adverse effects and organ damage
Dosing OptimizationLess frequent dosing requirements [9]Improved patient compliance and convenience

Research conducted on deuterated analogs of various pharmaceuticals has revealed that metabolic switching can be particularly beneficial in cases where the parent drug is metabolized through multiple competing pathways. The selective incorporation of deuterium at specific positions allows medicinal chemists to fine-tune metabolic profiles and optimize therapeutic outcomes.

Intermediate in Herbicide and Fungicide Production

Agrochemical Applications and Deuterium Advantages

The application of 4-Bromoaniline-2,3,5,6-D4 as an intermediate in herbicide and fungicide production represents a growing area of agricultural chemistry research. The parent compound 4-bromoaniline has established utility in the synthesis of various agrochemical formulations, particularly in the development of highly effective herbicides and fungicides. The deuterated analog offers additional advantages in terms of environmental tracking, metabolic studies, and formulation optimization.

Research has demonstrated that 4-bromoaniline serves as a key intermediate in the production of herbicides such as derivatives of 2,4-Dichlorophenoxyacetic acid (2,4-D). The deuterated version enables researchers to conduct detailed environmental fate studies, tracking the persistence and degradation pathways of these compounds in agricultural systems. This capability is particularly valuable for understanding the environmental impact and optimizing the safety profiles of agrochemical formulations.

Environmental Fate and Tracking Studies

The incorporation of deuterium labeling through 4-Bromoaniline-2,3,5,6-D4 enables comprehensive environmental fate studies that are essential for regulatory approval and safety assessment of agrochemical products. Deuterium-labeled compounds can be distinguished from their natural counterparts using mass spectrometry techniques, allowing researchers to track the movement and transformation of these compounds in soil, water, and plant systems.

These tracking studies provide critical information about biodegradation pathways, soil persistence, and potential impacts on non-target organisms. The ability to monitor deuterated compounds with high precision enables the development of more environmentally sustainable agrochemical formulations while maintaining efficacy against target pests and diseases.

Formulation Development and Optimization

The use of 4-Bromoaniline-2,3,5,6-D4 in agrochemical research extends to formulation development and optimization studies. Deuterated intermediates allow formulators to investigate the stability, bioavailability, and efficacy of different formulation approaches using isotopic labeling techniques. This capability is particularly valuable for developing controlled-release formulations and optimizing the timing of active ingredient release in agricultural applications.

Furthermore, deuterium labeling enables detailed studies of plant uptake and translocation patterns, providing insights into how agrochemical compounds move within plant systems. This information is essential for optimizing application methods and developing more effective pest and disease control strategies.

Synthesis of Bioactive Compounds via Reductive Amination

Reductive Amination Methodologies

The utilization of 4-Bromoaniline-2,3,5,6-D4 in the synthesis of bioactive compounds via reductive amination represents a cornerstone application in organic synthesis and medicinal chemistry. Reductive amination reactions involving deuterated substrates enable the preparation of α-deuterated amines with exceptional levels of deuterium incorporation, typically exceeding 95% deuterium content.

MethodDeuterium SourceTypical Yield (%)Deuteration Level (%)
Ag(I)-Catalyzed H/D ExchangeD₂O75-9580-98
Palladium-Catalyzed Reductive DeuterationD₂/CD₃OD85-9685-98
Iron-Catalyzed Tandem Reductive Amination-DeuterationD₂O/Deuterated solvents51-8545-98
SmI₂-Mediated Single Electron TransferD₂O>95>95
Copper-Catalyzed Water-Gas ShiftD₂O/CO84-9690-95

Recent advances in calcium-mediated reductive deutero-amination have demonstrated remarkable efficiency in creating deuterated amino acid motifs. The bioinspired calcium-HFIP-mediated site-selective reductive deutero-amination of α-oxo-carbonyl compounds with amines achieves remarkable deuteration efficiency exceeding 99%. This methodology enables the synthesis of more than 130 examples of N-α-deuterated amino acid motifs with diverse functionality.

Mechanistic Considerations and Optimization

The mechanism of reductive amination involving 4-Bromoaniline-2,3,5,6-D4 typically proceeds through the formation of an imine intermediate, followed by selective reduction using deuterated reducing agents. The choice of reducing system significantly impacts both the yield and the level of deuterium incorporation in the final products.

Studies have demonstrated that the use of specialized reducing systems such as NaBH₄ in combination with Lewis acid catalysts can achieve excellent yields ranging from 85% to 92% within reaction times of 55 to 100 minutes. The optimization of reaction conditions, including solvent selection, temperature control, and catalyst loading, proves critical for maximizing both chemical yield and isotopic purity.

Applications in Drug Discovery and Development

The application of reductive amination methodologies using 4-Bromoaniline-2,3,5,6-D4 has proven particularly valuable in drug discovery and development programs. The synthesis of deuterated drug candidates such as rimantadine-d₄, tebufenpyrad analogs, and derivatives of nabumetone and pregnenolone demonstrates the broad applicability of these methodologies.

These deuterated compounds serve multiple purposes in pharmaceutical research, including the development of metabolically stable drug candidates, the preparation of analytical standards for pharmacokinetic studies, and the investigation of drug metabolism pathways. The high levels of deuterium incorporation achieved through optimized reductive amination protocols ensure that these compounds meet the stringent requirements for pharmaceutical applications.

Late-Stage Functionalization in Complex Molecules

Palladium-Catalyzed Late-Stage Deuteration

The application of 4-Bromoaniline-2,3,5,6-D4 in late-stage functionalization represents one of the most innovative approaches in modern synthetic chemistry. Palladium-catalyzed nondirected late-stage deuteration methodologies enable the incorporation of deuterium atoms into complex molecular architectures without requiring extensive synthetic redesign.

Recent developments in palladium catalysis have demonstrated exceptional functional group tolerance, allowing for the deuteration of pharmaceutically relevant motifs and related scaffolds. The use of deuterium oxide as a convenient and easily available deuterium source, combined with highly active N,N-bidentate ligands containing N-acylsulfonamide groups, enables high degrees of deuterium incorporation via reversible carbon-hydrogen activation processes.

Substrate Scope and Functional Group Tolerance

The substrate scope of late-stage deuteration methodologies encompasses both electron-rich and electron-poor arenes, demonstrating remarkable tolerance for diverse functional groups. Studies have shown successful deuteration of compounds containing ester, amide, ether, halogen, and heterocyclic functionalities. This broad functional group compatibility makes late-stage deuteration particularly valuable for modifying complex pharmaceutical compounds and natural products.

The methodology proves especially effective for the isotopic labeling of bioactive molecules, including estrone derivatives, tyrosine derivatives, and various pharmaceutical scaffolds. The ability to achieve high degrees of deuterium incorporation while maintaining the integrity of sensitive functional groups represents a significant advancement in synthetic methodology.

Applications in Drug Development and Mechanistic Studies

Late-stage functionalization using deuteration strategies provides invaluable tools for drug development processes and mechanistic studies. The ability to introduce deuterium labels at specific positions within complex molecules enables detailed investigation of drug metabolism, pharmacokinetic behavior, and mechanism of action.

These methodologies have found particular application in the preparation of deuterated versions of clinically relevant compounds for comparative studies. The selective deuteration of indoles, for example, has enabled the preparation of deuterated tryptophan derivatives and beta-blocker compounds such as pindolol, providing valuable tools for pharmaceutical research.

Electrochemical and Photochemical Approaches

Recent advances in electrochemical and photochemical late-stage functionalization have expanded the toolkit available for deuterium incorporation. Electrochemical methods enable the late-stage modification of complex molecules under mild conditions, often avoiding the need for harsh chemical reagents or high temperatures.

Photo-induced dehalogenative deuteration strategies have demonstrated particular utility for the modification of aryl halides, including brominated compounds related to 4-Bromoaniline-2,3,5,6-D4. These methodologies enable the practical deuteration of complex molecules while maintaining compatibility with sensitive functional groups and stereochemical features.

Analytical Applications and Quality Control

Mass Spectrometry Applications

The primary analytical application of 4-Bromoaniline-2,3,5,6-D4 centers on its use as an internal standard in mass spectrometry analyses . The compound serves as an ideal internal standard due to its near-identical chromatographic behavior compared to the non-deuterated analog, while the 4-dalton mass shift enables unambiguous detection and quantification.

This application proves particularly valuable in environmental analysis, pharmaceutical quality control, and biological sample analysis where precise quantification of 4-bromoaniline or related compounds is required . The deuterated compound helps normalize variations in instrument performance, sample preparation efficiency, and ionization conditions, ensuring accurate and reproducible analytical results.

Nuclear Magnetic Resonance Spectroscopy

In nuclear magnetic resonance spectroscopy applications, 4-Bromoaniline-2,3,5,6-D4 provides distinct advantages due to the different magnetic properties of deuterium compared to hydrogen [8]. The deuterium atoms produce signals that are easily distinguished from proton signals, enabling clear identification and characterization of the compound in complex mixtures .

Synthetic Methodologies and Preparation

Hydrogen-Deuterium Exchange Strategies

The synthesis of 4-Bromoaniline-2,3,5,6-D4 typically employs hydrogen-deuterium exchange methodologies that enable selective incorporation of deuterium atoms at specific positions within the aromatic ring. Silver-catalyzed hydrogen-deuterium exchange reactions using deuterium oxide as the deuterium source have demonstrated high efficiency for the preparation of multideuterated aryl bromides.

Recent developments in transition metal-catalyzed deuteration have expanded the available methodologies for preparing deuterated aniline derivatives. Iron-catalyzed deuteration systems using deuterium oxide and carbon monoxide have shown particular promise for large-scale synthesis applications, achieving yields of 84% to 96% with deuterium incorporation levels exceeding 90%.

Direct Synthesis from Precursors

Alternative synthetic approaches involve the direct synthesis of 4-Bromoaniline-2,3,5,6-D4 from deuterated precursor compounds. These methodologies often provide higher levels of isotopic purity and enable better control over the deuterium incorporation pattern.

Palladium-catalyzed approaches using deuterated solvents and specialized ligand systems have demonstrated exceptional efficiency for the preparation of specifically deuterated aniline derivatives. These methodologies enable the preparation of gram-scale quantities of deuterated compounds with isotopic purities suitable for pharmaceutical applications.

Industrial Production Considerations

The industrial production of 4-Bromoaniline-2,3,5,6-D4 requires consideration of both economic and technical factors. The cost of deuterium sources, catalyst systems, and purification methodologies significantly impacts the overall production economics.

Recent advances in catalyst recycling and process optimization have improved the economic viability of large-scale deuterated compound production. The development of continuous flow processes and automated synthesis platforms has further enhanced the efficiency and reproducibility of deuterated compound preparation.

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Dates

Last modified: 04-14-2024

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